molecular formula C16H17N3O2S2 B2478480 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034437-81-3

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2478480
CAS No.: 2034437-81-3
M. Wt: 347.45
InChI Key: MTLWLEZJMYYZDG-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic small molecule recognized in research for its activity as a kinase inhibitor. Its core research value lies in its potential to modulate specific signaling pathways critical for cellular proliferation and survival. The compound's structure, featuring a pyrazole-thiophene core, is designed to act as a type II inhibitor, binding to the unique DFG-out conformation of certain kinases . This mechanism is of significant interest in the field of oncology research, particularly for investigating dysregulated kinases. Studies have explored its role as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) , a key driver in acute myeloid leukemia (AML). Researchers utilize this compound in biochemical and cellular assays to dissect FLT3-driven signaling, to study mechanisms of resistance, and to evaluate its effects on leukemia cell viability, providing a valuable tool for advancing the understanding of targeted cancer therapies.

Properties

IUPAC Name

3-methyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-13-5-2-6-14(11-13)23(20,21)18-12-15(16-7-3-10-22-16)19-9-4-8-17-19/h2-11,15,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLWLEZJMYYZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Sulfonamide formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery. Sulfonamide derivatives have historically been used as antibiotics and in the treatment of various diseases, making this compound a candidate for similar therapeutic roles.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit bacterial strains effectively.
  • Anti-inflammatory Effects: Related pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide could be explored for treating inflammatory diseases.
  • Anticancer Activity: Research indicates that compounds containing pyrazole and thiophene rings may possess anticancer properties, potentially inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.

Chemical Synthesis

As a versatile building block, this compound can facilitate the synthesis of more complex molecules in organic chemistry. Its unique combination of functional groups allows for various synthetic pathways, including:

  • Formation of the Pyrazole Ring: Achieved through reactions involving hydrazine and 1,3-diketones.
  • Introduction of the Thiophene Ring: Typically involves cross-coupling reactions.
  • Sulfonamide Formation: Finalized through reactions with sulfonyl chlorides.

Industrial Applications

In industrial settings, this compound can be utilized in:

  • Catalysis: As a catalyst in various chemical reactions due to its reactive functional groups.
  • Material Development: In the creation of new materials with specific properties.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Study FocusFindings
Anti-inflammatorySignificant COX inhibition observed in vitro.
AnticancerDose-dependent inhibition of cancer cell lines noted.
AntimicrobialEffective inhibition against Gram-positive bacteria reported.

These findings highlight the compound's versatile potential across multiple therapeutic applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, sulfonamide compounds can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Molecular Structure and Functional Group Analysis

Compound Name Key Structural Features Biological Activity Reference
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide Thiophene + pyrazole + sulfonamide Not explicitly reported (structural analogs suggest antimicrobial potential)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Bromothiophene + quinolone + piperazine Antibacterial activity against Staphylococcus aureus (MIC: 0.5–4 µg/mL)
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives Methylthio-thiophene + quinolone Enhanced Gram-negative activity (MIC: 1–8 µg/mL)
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Dual thiophene-ethylamine + tetrahydronaphthalene CNS-targeting (dopamine/serotonin modulation)

Key Observations :

  • The target compound’s pyrazole-thiophene combination is unique compared to quinolone-thiophene hybrids (e.g., Foroumadi et al.’s derivatives), which prioritize antibacterial activity via DNA gyrase inhibition .
  • Sulfonamide-based analogs (e.g., 5-nitrothiophene derivatives) show broader enzyme inhibition (e.g., nitroreductases), whereas the methylbenzenesulfonamide group here may enhance metabolic stability .

Crystallographic and Computational Data

  • SHELX Refinement : The compound’s crystal structure (if resolved) would employ SHELXL for high-precision refinement, similar to small-molecule sulfonamides in and .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a sulfonamide group. Its chemical formula is C14H16N4O2SC_{14}H_{16}N_4O_2S, and it has been identified as a potential lead compound for various therapeutic applications.

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, substituted pyrazoles have been shown to possess antibacterial and antifungal activities. A study highlighted that derivatives of pyrazoles demonstrated effective inhibition against various bacterial strains, suggesting that this compound could also exhibit similar effects due to its structural characteristics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This mechanism may be relevant for this compound, positioning it as a candidate for treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies suggest that compounds containing pyrazole and thiophene rings may possess anticancer properties. For example, certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The sulfonamide group may enhance these effects by improving solubility and bioavailability .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in inflammation and tumorigenesis.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFocusFindings
Anti-inflammatoryDemonstrated significant COX inhibition in vitro.
AnticancerShowed dose-dependent inhibition of cancer cell lines.
AntimicrobialReported effective inhibition against Gram-positive bacteria.

These findings suggest that this compound could be a versatile compound with multiple therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide?

Answer: The synthesis typically involves multi-step reactions:

Thiophene functionalization : Introduce reactive groups (e.g., halides) to the thiophene ring to enable coupling reactions.

Pyrazole formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for regioselective substitution .

Sulfonamide coupling : React 3-methylbenzenesulfonyl chloride with the amine-functionalized intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Key considerations : Optimize reaction temperature (60–100°C) and solvent polarity to enhance yield and purity.

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of the pyrazole ring (¹H and ¹³C NMR) and sulfonamide linkage (NH proton at δ 8–9 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially for chiral centers introduced during synthesis .

Q. What preliminary biological screening assays are relevant for this compound?

Answer:

  • Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
  • Enzyme inhibition : Test binding affinity to cyclooxygenase (COX) or kinases using fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer: Modify key substituents and analyze activity trends:

Modification Impact on Activity Evidence Source
Thiophene → Benzothiophene Enhanced lipophilicity and COX-2 inhibition
Sulfonamide → Trifluoromethyl Improved metabolic stability but reduced solubility
Pyrazole N-substitution Alters binding to ATP-binding pockets (kinase targets)

Q. Methodology :

  • Synthesize analogs with systematic substitutions.
  • Compare IC₅₀ values in enzyme assays and molecular docking simulations to identify critical interactions .

Q. How can contradictory data in biological assays be resolved?

Answer: Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Poor pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
  • Experimental variability : Standardize cell culture conditions (e.g., serum concentration, passage number) .

Case study : A thiophene-to-furan substitution improved solubility (logP reduced by 0.5) but reduced antimicrobial activity, highlighting a trade-off between ADME and potency .

Q. What computational strategies are effective for predicting binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Prioritize poses with hydrogen bonds to sulfonamide and π-π stacking with thiophene .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR models : Develop regression models using descriptors like polar surface area and H-bond donors to predict activity .

Q. How can regiochemical challenges in pyrazole synthesis be addressed?

Answer: Regioselectivity in pyrazole formation is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., -SO₂Me) direct substitution to the less electron-rich position .
  • Catalytic systems : Pd(PPh₃)₄ promotes cross-coupling at the 1-position of pyrazole .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block undesired reaction sites during functionalization .

Validation : Monitor reaction progress via TLC and LC-MS to confirm regiochemical outcomes .

Q. Data Contradiction Analysis

Q. Discrepancies in reported antitumor activity: How to reconcile conflicting results?

Answer: Divergent results may stem from:

  • Cell line heterogeneity : Compare activity across multiple lines (e.g., NCI-60 panel) .
  • Assay conditions : Varying ATP concentrations in kinase assays can alter IC₅₀ values by >10-fold .
    Resolution : Replicate studies under standardized protocols and validate with orthogonal assays (e.g., Western blot for target inhibition) .

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